3-Chloro-7-nitro-1H-indazole
Overview
Description
3-Chloro-7-nitro-1H-indazole is a heterocyclic compound . It has a molecular weight of 197.58 . It is a solid at room temperature and should be stored in a refrigerator .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Chloro-7-nitro-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Chloro-7-nitro-1H-indazole is characterized by a pyrazole fused to a benzene ring . The InChI code for this compound is 1S/C7H4ClN3O2/c8-7-4-2-1-3-5 (11 (12)13)6 (4)9-10-7/h1-3H, (H,9,10) .Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
3-Chloro-7-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 197.58 . The compound should be stored in a refrigerator .Scientific Research Applications
Antibacterial, Antifungal, and Antitubercular Properties
A new series of derivatives of 6-nitro-1H-indazole, which include 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized. These compounds were found to exhibit significant antibacterial, antifungal, and antitubercular activities against selected microorganisms. Additionally, they demonstrated anti-inflammatory activity in vivo on albino rats (Samadhiya et al., 2012).
Inhibition of Nitric Oxide Synthase
3-Chloro-7-nitro-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase (NOS) in various contexts. For instance, 7-nitro indazole, a closely related compound, produces potent inhibition of rat cerebellar NOS, which suggests potential applications in the study of nitric oxide's biological roles in the central nervous system (Babbedge et al., 1993).
Antileishmanial Activity
3-Chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. One compound, in particular, demonstrated promising growth inhibition of Leishmania major, indicating potential as a lead for antileishmanial drug development (Abdelahi et al., 2021).
Molecular and Crystal Structure Analysis
The crystal structure of various 3-chloro-7-nitro-1H-indazole derivatives has been analyzed, providing insights into their molecular properties. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals important details about the molecule's geometry and intermolecular interactions (Kouakou et al., 2015).
Corrosion Inhibition
A new indazole derivative, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid (CNIA), has been synthesized and used as a corrosion inhibitor for mild steel in acidic media. This application demonstrates the compound's utility in industrial contexts, particularly in corrosion prevention (Boulhaoua et al., 2021).
Safety And Hazards
Future Directions
The future directions for research on 3-Chloro-7-nitro-1H-indazole and other indazole derivatives are likely to focus on their synthesis and potential medicinal applications . Given the wide variety of biological activities associated with indazole-containing compounds, it is expected that the medicinal properties of indazole will continue to be explored for the treatment of various pathological conditions .
properties
IUPAC Name |
3-chloro-7-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCVSYOZBCNXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479936 | |
Record name | 3-Chloro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-nitro-1H-indazole | |
CAS RN |
74209-33-9 | |
Record name | 3-Chloro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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